molecular formula C21H21NO5 B2849771 (2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid CAS No. 2137090-83-4

(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B2849771
CAS No.: 2137090-83-4
M. Wt: 367.401
InChI Key: UZEFBAHAZRPPFE-BFUOFWGJSA-N
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Description

The compound “(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The molecule also contains a fluorenylmethoxy carbonyl group, which is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrolidine ring, which is a type of secondary amine with a five-membered ring. The fluorenylmethoxy carbonyl group is attached to one of the nitrogen atoms of the pyrrolidine ring. The methoxy group and the carboxylic acid group are also attached to the pyrrolidine ring .

Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the requested compound, are utilized as surfactants for carbon nanotubes. These surfactants are converted into enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions on-demand under both constant and physiological conditions, demonstrating the compound's utility in nanotechnology and materials science (Cousins et al., 2009).

Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues

Derivatives of the compound have been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. These oligomers, varying in length, showcase the compound's role in facilitating the synthesis of complex biochemical structures, which could have implications in medicinal chemistry and biochemistry (Gregar & Gervay-Hague, 2004).

Useful Synthons in Medicinal Chemistry

4-Fluoropyrrolidine derivatives, related to the compound , serve as useful synthons in medicinal chemistry, particularly in the development of dipeptidyl peptidase IV inhibitors. This research highlights the compound's relevance in the synthesis of therapeutically significant molecules (Singh & Umemoto, 2011).

Antibacterial Agents Synthesis

The compound's derivatives have also been explored in the synthesis of antibacterial agents. Research into pyridonecarboxylic acids as antibacterial agents underscores the potential of these compounds in addressing bacterial infections and their utility in pharmacology (Egawa et al., 1984).

Determination of Carbonyl Groups in Cellulosics

A novel method utilizing fluorescence labeling with carbazole-9-carboxylic acid derivatives, related to the requested compound, provides an accurate determination of carbonyls in cellulosic materials. This method is important for characterizing and understanding the chemical composition of cellulose-based materials (Röhrling et al., 2002).

Properties

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEFBAHAZRPPFE-BFUOFWGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137090-83-4
Record name (2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid
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